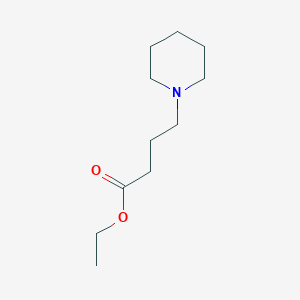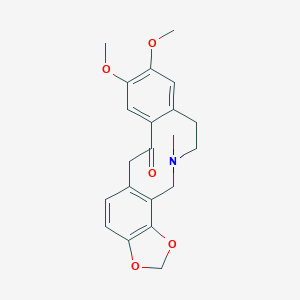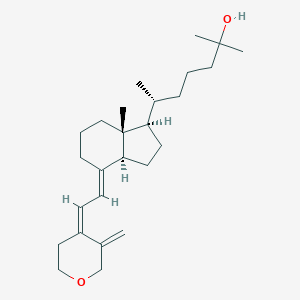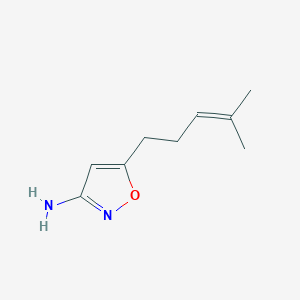
5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of isoxazoles, which are known to have various biological activities.
Mechanism Of Action
The mechanism of action of 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine is not fully understood. However, it has been suggested that it may act on the GABAergic system, which is involved in the regulation of neurotransmitter activity in the brain. It has also been suggested that it may have an effect on the NMDA receptor, which is involved in learning and memory.
Biochemical And Physiological Effects
Studies have shown that 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have analgesic effects by reducing pain sensitivity. Additionally, it has been studied for its potential use in the treatment of epilepsy, as it has been found to have anticonvulsant properties.
Advantages And Limitations For Lab Experiments
One advantage of using 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine in lab experiments is its potential therapeutic properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to determine its full potential as a therapeutic agent.
Future Directions
There are several future directions for the study of 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of epilepsy. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic properties.
Synthesis Methods
The synthesis of 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine involves a multistep process. The first step is the condensation of 4-methylpent-3-en-1-ol with hydroxylamine hydrochloride to form 5-(4-Methylpent-3-en-1-yl)isoxazol-3-ol. This intermediate is then treated with thionyl chloride to form the corresponding chloride. Finally, the chloride is reacted with ammonia to obtain the desired product, 5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine.
Scientific Research Applications
5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine has been studied for its potential therapeutic properties in various scientific research fields. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
CAS RN |
119409-99-3 |
|---|---|
Product Name |
5-(4-Methylpent-3-en-1-yl)isoxazol-3-amine |
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-(4-methylpent-3-enyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-7(2)4-3-5-8-6-9(10)11-12-8/h4,6H,3,5H2,1-2H3,(H2,10,11) |
InChI Key |
NZOCKZVCBPSGCC-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1=CC(=NO1)N)C |
Canonical SMILES |
CC(=CCCC1=CC(=NO1)N)C |
synonyms |
3-Isoxazolamine,5-(4-methyl-3-pentenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



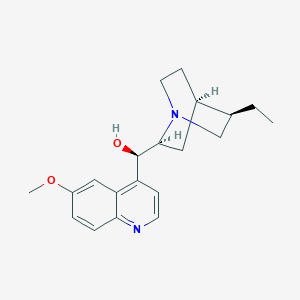

![2-Bromo-1-[4-pyridyl]ethanol](/img/structure/B45889.png)

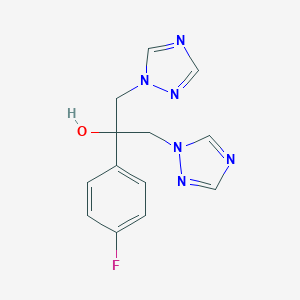
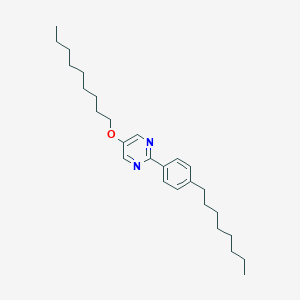
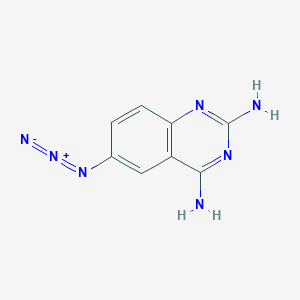


![[(1S,2S,6R,10S,11S,13S,14R,15R)-1,6,14-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B45903.png)
![methyl 4-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45904.png)
